2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde
2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols.
Brand Name:
Vulcanchem
CAS No.:
708-06-5
VCID:
VC20830924
InChI:
InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
SMILES:
C1=CC=C2C(=C1)C=CC(=C2C=O)O
Molecular Formula:
C11H8O2
Molecular Weight:
172.18 g/mol
2-Hydroxy-1-naphthaldehyde
CAS No.: 708-06-5
Cat. No.: VC20830924
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-hydroxy-1-naphthaldehyde is a member of the class of naphthaldehydes that is naphthalene-1-carbaldehyde substituted by a hydroxy group at position 2. Active core of sirtinol (CHEBI:73158). It is a member of naphthaldehydes and a member of naphthols. |
|---|---|
| CAS No. | 708-06-5 |
| Molecular Formula | C11H8O2 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-hydroxynaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H |
| Standard InChI Key | NTCCNERMXRIPTR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C=O)O |
| Melting Point | 83.0 °C |
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